Phthalazin-1(2H)-one hydrochloride
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Overview
Description
Phthalazin-1(2H)-one hydrochloride is a chemical compound that belongs to the class of phthalazinones. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phthalazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazin-1(2H)-one hydrochloride can be synthesized through several methods. One common method involves the palladium(II)-catalyzed intramolecular oxidative C–H/C–H cross-coupling of N′-methylenebenzohydrazides . This reaction typically proceeds via electrophilic ortho-palladation and subsequent C-arylation of the carbon–nitrogen double bond.
Another method involves the reaction of acetohydrazide derivatives with carbon electrophiles such as acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes . These reactions yield various heterocyclic compounds, including phthalazinones.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Phthalazin-1(2H)-one hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes . The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various phthalazinone derivatives, which can have different substituents depending on the reagents and conditions used .
Scientific Research Applications
Phthalazin-1(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of phthalazin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.
Comparison with Similar Compounds
Phthalazin-1(2H)-one hydrochloride can be compared with other similar compounds, such as:
Hydralazine: A 1-hydrazino derivative of phthalazine used as an antihypertensive agent.
Phthalazinethione: A derivative synthesized from phthalazinone with different reactivity and applications.
This compound is unique due to its specific structure and the diverse range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
2H-phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O.ClH/c11-8-7-4-2-1-3-6(7)5-9-10-8;/h1-5H,(H,10,11);1H |
InChI Key |
QRHLIWLOPSLNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NNC2=O.Cl |
Origin of Product |
United States |
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